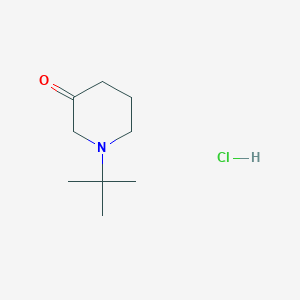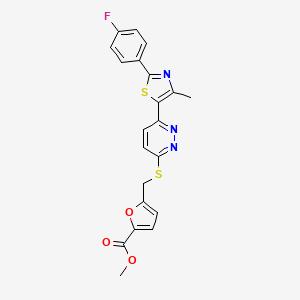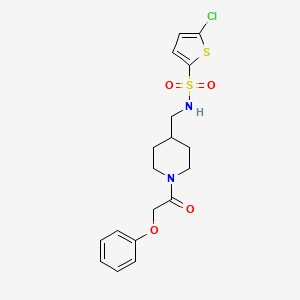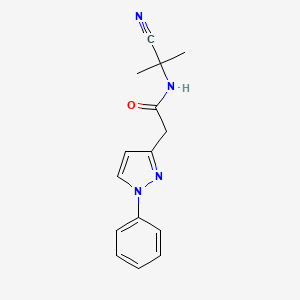![molecular formula C25H20ClN5O4 B2482320 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-67-9](/img/structure/B2482320.png)
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves multi-step reactions starting from simple precursors. For instance, triazole compounds have been synthesized using chlorobenzenamine as the starting material, undergoing a series of reactions to achieve the desired triazole structure with high yields (Kan, 2015). Such methodologies could be adapted for the synthesis of 1-[3-(4-Chlorophenyl)-2,1-Benzoxazol-5-yl]-N-(2,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide, highlighting the importance of reaction conditions in achieving high purity and yield.
Molecular Structure Analysis
The crystal structure and molecular arrangement of triazole derivatives offer insight into their chemical behavior and potential interactions. For example, studies have shown how the dihedral angles and supramolecular interactions within the crystal lattice can influence the stability and reactivity of such compounds (Yeo, Azizan, & Tiekink, 2019). These analyses are crucial for understanding the chemical properties and potential applications of 1-[3-(4-Chlorophenyl)-2,1-Benzoxazol-5-yl]-N-(2,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide.
Chemical Reactions and Properties
Triazole derivatives are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various compounds. The reactivity of the triazole ring, combined with the presence of chlorophenyl and dimethoxyphenyl groups, allows for a range of transformations, including nucleophilic substitutions and cyclization reactions, which are pivotal in the development of new molecules with potential biological activities (L'abbé et al., 1990).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations. Understanding the physical properties is crucial for the optimization of synthesis processes and the enhancement of the compound's bioavailability (Kunishima et al., 1999).
Chemical Properties Analysis
The chemical stability, reactivity, and potential biological activity of 1-[3-(4-Chlorophenyl)-2,1-Benzoxazol-5-yl]-N-(2,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide are determined by its chemical structure. The presence of electron-withdrawing and electron-donating groups within the molecule influences its reactivity patterns, making it a candidate for further functionalization and exploration of its biological activities (Albert, 1979).
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O4/c1-14-23(25(32)27-21-11-9-18(33-2)13-22(21)34-3)28-30-31(14)17-8-10-20-19(12-17)24(35-29-20)15-4-6-16(26)7-5-15/h4-13H,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNTUCPHRNMGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/no-structure.png)

![[(3-Ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimid+](/img/structure/B2482240.png)


![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan](/img/structure/B2482250.png)

![6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2482253.png)
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)


![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2482260.png)